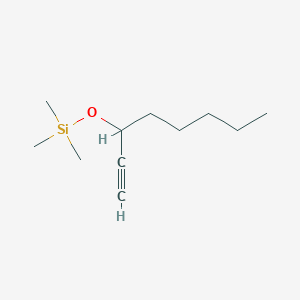
3-(4-methoxyphenyl)isoquinolin-1(2H)-one
Vue d'ensemble
Description
3-(4-methoxyphenyl)isoquinolin-1(2H)-one is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The presence of a methoxy group at the 4-position of the phenyl ring and a hydroxyl group at the 1-position of the isoquinoline ring makes this compound unique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methoxyphenyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 4-methoxybenzaldehyde.
Formation of Isoquinoline Core: The isoquinoline core is formed through a Pomeranz-Fritsch reaction, where 4-methoxybenzaldehyde reacts with an amine to form an imine intermediate, which then cyclizes to form the isoquinoline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the isoquinoline ring or the methoxy group, leading to various reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation Products: Quinones or hydroxylated derivatives.
Reduction Products: Reduced isoquinoline or demethylated derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: Utilized in the development of new materials, such as organic semiconductors or dyes.
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenyl)isoquinolin-1(2H)-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and ion channels.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
4-Methoxyphenyl Derivatives: Compounds like 4-methoxyphenylacetic acid or 4-methoxyphenylamine share the methoxyphenyl group but differ in their core structures.
Isoquinoline Derivatives: Compounds like 1-hydroxyisoquinoline or 3-phenylisoquinoline share the isoquinoline core but differ in their substituents.
Uniqueness: 3-(4-methoxyphenyl)isoquinolin-1(2H)-one is unique due to the specific combination of the methoxyphenyl group and the hydroxylated isoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C16H13NO2 |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H13NO2/c1-19-13-8-6-11(7-9-13)15-10-12-4-2-3-5-14(12)16(18)17-15/h2-10H,1H3,(H,17,18) |
Clé InChI |
CYSDCFCHWSBJFA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=O)N2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Chloromethyl)-4-hydrazinothieno[3,2-d]pyrimidine](/img/structure/B8451926.png)
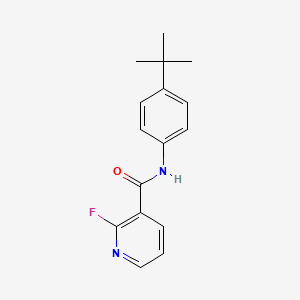
![4-bromo-3-iodo-1,2-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8451941.png)
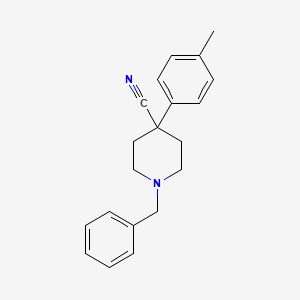


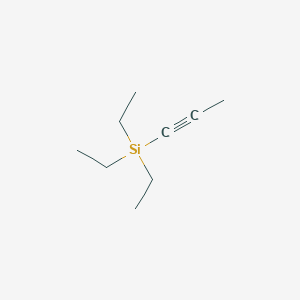
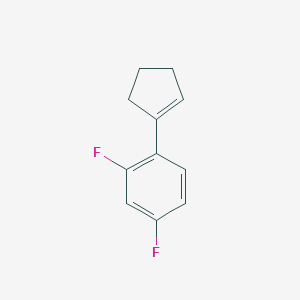
![Carbamic acid,n-[2-amino-5-ethyl-4-(trifluoromethyl)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8451987.png)
